5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin

CYP2A6 inhibition drug metabolism nicotine cessation

5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin (CAS 36651-77-1; molecular formula C₁₃H₁₃ClO₄; molecular weight 268.69 g/mol) is a synthetic coumarin derivative bearing a 5-methyl substitution and an 8-position 3-chloro-2-hydroxypropoxy side chain. The compound is formally known as 8-(3-chloro-2-hydroxypropoxy)-5-methyl-2H-1-benzopyran-2-one and belongs to the broader 8-substituted coumarin family.

Molecular Formula C13H13ClO4
Molecular Weight 268.69 g/mol
Cat. No. B13418989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin
Molecular FormulaC13H13ClO4
Molecular Weight268.69 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=O)OC2=C(C=C1)OCC(CCl)O
InChIInChI=1S/C13H13ClO4/c1-8-2-4-11(17-7-9(15)6-14)13-10(8)3-5-12(16)18-13/h2-5,9,15H,6-7H2,1H3
InChIKeyNHIMOCALGIEQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin – Definition, Synthetic Provenance, and Scientific Profile


5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin (CAS 36651-77-1; molecular formula C₁₃H₁₃ClO₄; molecular weight 268.69 g/mol) is a synthetic coumarin derivative bearing a 5-methyl substitution and an 8-position 3-chloro-2-hydroxypropoxy side chain . The compound is formally known as 8-(3-chloro-2-hydroxypropoxy)-5-methyl-2H-1-benzopyran-2-one and belongs to the broader 8-substituted coumarin family. Its defining structural feature is the chlorohydrin moiety, formed via regioselective HCl-mediated ring opening of the epoxide precursor 5-methyl-8-(2,3-epoxypropoxy)coumarin . The compound is a critical penultimate intermediate in the established synthetic route to Bucumolol, a β-adrenoceptor blocker, being directly converted to the final drug substance by condensation with tert-butylamine .

Workflow
Penultimate intermediate for Bucumolol synthesis
Selection
Chlorohydrin side chain for direct amination step
Use Context
Process chemistry, solid-form screening, CYP2A6 inhibitor research

Why 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin Cannot Be Interchanged with Alternative 8-Substituted Coumarins


The 3-chloro-2-hydroxypropoxy side chain is not a generic substitution but a synthetically encoded functional module that determines reactivity trajectory, crystallographic behavior, and biological target engagement. Closely related analogs—including the epoxy precursor (compound V), the 8-hydroxy precursor (compound IV), and the 8-methoxy precursor (compound III)—each occupy distinct positions in the Bucumolol synthetic pathway and exhibit fundamentally different chemical properties: the epoxide is electrophilic and ring-strained, the 8-hydroxy analog lacks the β-amino alcohol pharmacophore precursor, and the 8-methoxy compound requires additional deprotection steps . Furthermore, the chlorohydrin moiety enables hydrogen-bonding networks and π-stacking interactions in the solid state that are absent in the oxirane counterparts . Generic 8-substituted coumarins such as 5-methyl-8-chlorocoumarin or 5-methyl-8-isopropylcoumarin lack the hydroxypropoxy linker entirely, disqualifying them from Bucumolol-oriented synthetic pathways . These structural distinctions translate into quantifiable differences in crystallographic packing geometry, CYP2A6 inhibitory potency, and downstream synthetic yield, as detailed in the evidence below.

!
Chlorohydrin side chain is synthetically encoded; epoxide precursor (V) requires additional HCl ring‑opening, adding a step before amination.
!
8‑Hydroxy analog (IV) lacks the β‑amino alcohol pharmacophore precursor; direct amination not possible without extra alkylation steps.
!
Generic 8‑substituted coumarins (e.g., 8‑chloro, 8‑isopropyl) lack the hydroxypropoxy linker, disqualifying them from Bucumolol‑oriented pathways.

Quantitative Evidence Guide: Differentiation of 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin from Closest Analogs


CYP2A6 Inhibitory Potency: 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin vs. Methoxsalen (Reference CYP2A6 Inhibitor)

5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin (tested as BindingDB entry BDBM109753 from US8609708) demonstrated an IC₅₀ of 330 nM against human CYP2A6-mediated 7-hydroxycoumarin formation in a standardized assay among 95 test compounds . For comparison, the clinically used mechanism-based CYP2A6 inhibitor methoxsalen (8-methoxypsoralen) exhibits a reported IC₅₀ of approximately 100–500 nM in comparable human liver microsome coumarin 7-hydroxylation assays, though with concurrent CYP3A4 inhibition liability . The compound's IC₅₀ of 330 nM places it within the submicromolar potency range comparable to methoxsalen, but the structural distinction of bearing the 8-(3-chloro-2-hydroxypropoxy) side chain rather than a fused furanocoumarin scaffold may offer a starting point for developing CYP2A6 inhibitors with differentiated selectivity profiles, given that the side chain introduces a chlorohydrin moiety capable of hydrogen-bond interactions not available to the planar furanocoumarin core .

CYP2A6 IC₅₀
Cross‑study comparable
330 nM
Submicromolar CYP2A6 inhibition, comparable to methoxsalen in research assays
Human liver microsome coumarin 7‑hydroxylation; 95‑compound screen
CYP2A6 inhibition drug metabolism nicotine cessation

Crystallographic Differentiation: Chlorohydrin vs. Oxirane Coumarin Pairs

Single-crystal X-ray diffraction analysis of directly paired oxirane/chlorohydrin coumarin derivatives (compounds 1a/1b and 4a/4b) established that the 3-chloro-2-hydroxypropoxy moiety introduces distinct π-stacking stabilization modes not observed in the corresponding (oxiran-2-yl)methoxy analogs . DFT calculations accompanying the crystallographic study revealed the molecular basis for the observed product ratio favoring one form over the other during synthesis, confirming that the chlorohydrin vs. oxirane choice is not interchangeable at the crystal-engineering level . Although the published study crystallized substituted coumarin pairs (6-acetyl-4,7-dimethyl and 8-acetyl-4-methyl series) rather than the 5-methyl-8-substituted analog directly, the identical 3-chloro-2-hydroxypropoxy functional fragment was present in all chlorohydrin members, enabling class-level inference about the distinct hydrogen-bond donor capacity of the secondary alcohol in this moiety . This property is structurally absent in both the oxirane precursor (compound V) and the 8-hydroxy precursor (compound IV) of the Bucumolol pathway .

Crystal packing
Class‑level inference
Chlorohydrin: π‑stacking; Oxirane: different motif
Chlorohydrin enables distinct H‑bond networks vs. oxirane analogs
X‑ray structures of paired derivatives; DFT product ratio confirmed
X-ray crystallography solid-state packing DFT calculation

Synthetic Yield Efficiency: Direct Amination Intermediate vs. Alternative Precursors

In the patented Bucumolol manufacturing process, 3 g of 5-methyl-8-(2-hydroxy-3-chloropropoxy)coumarin (the target compound) is condensed with 4.3 g of tert-butylamine in ethanol at 100 °C to yield 2.1 g of Bucumolol hydrochloride after recrystallization . This corresponds to a step yield of approximately 70% for the final amination step (based on stoichiometric considerations from the reported mass input/output). In contrast, the epoxide precursor (compound V) requires an additional HCl-mediated ring-opening operation with its own associated yield loss before amination can proceed . The 8-hydroxy precursor (compound IV) cannot be directly laminated via this route and requires prior alkylation with epibromohydrin or epichlorohydrin followed by HCl opening—adding two synthetic steps . Procuring the chlorohydrin intermediate directly therefore eliminates one to two chemical transformations from the overall synthetic sequence, reducing both process time and cumulative yield loss. Suppliers listing this compound (e.g., Delta-B, catalog D-P-19728) specify ≥95% purity at the 100 mg scale, confirming availability in research-grade quantity .

Synthetic steps
Head‑to‑head
1 step (vs 2–3 for alternatives)
Chlorohydrin intermediate reduces steps to final amination
~70% step yield; eliminates epoxide opening or alkylation
process chemistry Bucumolol synthesis intermediate stability

Carbonic Anhydrase Isoform Selectivity: Class-Level Evidence for Hydroxy/Chloro-Coumarin Chemotype

A systematic study of coumarins incorporating hydroxy- and chloro-moieties demonstrated that this chemotype exhibits pronounced selectivity for the tumor-associated transmembrane carbonic anhydrase isoforms CA IX and CA XII over the cytosolic off-target isoforms CA I and CA II . The benchmark compound 6-hydroxycoumarin showed K_I values >100 μM against CA I and CA II, but 0.198 μM against CA IX and 0.683 μM against CA XII, representing a >500-fold selectivity window for CA IX over CA I/II . The nature and position of hydroxy and chloro substituents on the coumarin ring were found to greatly influence inhibitory properties . While 5-methyl-8-(3-chloro-2-hydroxypropoxy)coumarin was not directly tested in this panel, it combines both hydroxy and chloro functionality within a single 8-position side chain—a substitution pattern that, based on class-level SAR, is predicted to engage the CA active site differently than compounds bearing hydroxy or chloro groups directly on the coumarin ring at positions 3, 4, 6, or 7 .

CA isoform selectivity
Class‑level inference
Hydroxy/chloro coumarin chemotype
Selective for CA IX/XII over CA I/II in reported panel
Target compound not directly tested; 8‑position topology unexplored
carbonic anhydrase inhibition tumor-associated isoforms isoform selectivity

Definitive Research and Industrial Application Scenarios for 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin


Bucumolol API Process Development and Scale-Up

Procurement of this compound as the immediate penultimate intermediate allows medicinal chemistry and process chemistry teams to bypass two upstream synthetic steps (epoxide formation and HCl ring-opening), starting directly from the chlorohydrin for the final tert-butylamine condensation. The documented yield of ~70% for the final step (2.1 g Bucumolol HCl from 3 g intermediate) provides a validated starting point for process optimization . This scenario is directly supported by the quantitative synthetic route evidence in Section 3, Evidence Item 3. Given that Bucumolol is a clinically established β-adrenoceptor blocker with antihypertensive and local anesthetic activity, access to a high-purity (≥95%) penultimate intermediate streamlines both research-scale analog synthesis and pilot-scale API manufacturing campaigns .

CYP2A6 Inhibitor Screening and Medicinal Chemistry Optimization

The compound's submicromolar CYP2A6 IC₅₀ (330 nM), verified in a standardized 95-compound screening panel from US8609708, supports its use as a structurally distinct starting point for CYP2A6 inhibitor lead optimization . Unlike the clinically used methoxsalen (which carries CYP3A4 inhibition liability and phototoxicity associated with its psoralen core), this compound's 8-(3-chloro-2-hydroxypropoxy)coumarin scaffold offers a non-furanocoumarin chemotype amenable to further derivatization at the chlorohydrin side chain. Research programs targeting smoking cessation aids or cancer chemoprevention agents reliant on CYP2A6 modulation can use this compound either as a reference inhibitor, a pharmacophore template for scaffold-hopping, or a procurable intermediate for focused library synthesis .

Solid-Form Screening and Crystallization Engineering of Coumarin Derivatives

The crystallographic evidence from the 2024 structural study demonstrating that 3-chloro-2-hydroxypropoxycoumarins adopt π-stacking-stabilized packing motifs distinct from their oxirane counterparts directly supports the use of this compound in solid-form development programs . The secondary alcohol in the chlorohydrin side chain acts as a hydrogen-bond donor, enabling co-crystal and solvate formation strategies that are inaccessible to the epoxide precursor. For procurement teams sourcing building blocks for crystallization screening, selecting the chlorohydrin form is the correct choice when the target polymorph or co-crystal landscape requires an H-bond donor at the 8-position side chain.

Tumor-Associated Carbonic Anhydrase Inhibitor Fragment-Based Drug Discovery

Although not directly tested in published CA inhibition panels, this compound combines hydroxy and chloro functionality within an 8-position side chain on the coumarin scaffold—a substitution topology not represented in the 2010 Supuran panel that established the CA IX/CA XII selectivity of hydroxy/chloro-coumarins . The class-level evidence of >500-fold selectivity for tumor-associated CA IX over cytosolic CA I/II provides a strong precedent for evaluating this compound as a fragment or scaffold in CA IX-targeted drug discovery. Its procurement supports biochemical screening, co-crystallography with CA IX/XII, and SAR expansion around the 8-position side chain, a region underexplored in the established coumarin-CA inhibitor literature .

Application
Selection Property
Validation Focus
Bucumolol intermediate procurement
Penultimate chlorohydrin intermediate
Amination step yield and purity
CYP2A6 inhibition research
Non‑furanocoumarin scaffold
CYP2A6 potency and selectivity in research assays
Coumarin solid‑form research
Chlorohydrin H‑bond donor
Crystal packing and polymorph landscape
CA isoform selectivity research
8‑position side‑chain topology
CA IX/XII over CA I/II selectivity assessment
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